(3-Phenyloxetan-3-yl)methanol
Overview
Description
Synthesis Analysis
While the synthesis of (3-Phenyloxetan-3-yl)methanol is not explicitly detailed in the provided papers, the synthesis of related compounds involves multi-step reactions using commercially available AR grade chemicals without further purification. For example, the synthesis of the compound in paper 2 involves a slow evaporation of a hexane solution at room temperature to obtain colorless crystals . This suggests that a similar approach could potentially be used for synthesizing (3-Phenyloxetan-3-yl)methanol, with careful consideration of the reagents and conditions specific to its structure.
Molecular Structure Analysis
The molecular structure of (3-Phenyloxetan-3-yl)methanol is not directly analyzed in the provided papers. However, the structure of a related compound, a 5,15-diaryloctaalkylporphyrinogen, is described as centrosymmetric with pyrrole rings adopting a 1,2-alternate arrangement . This indicates that the molecular structure of (3-Phenyloxetan-3-yl)methanol could also exhibit symmetry and specific ring conformations that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of (3-Phenyloxetan-3-yl)methanol. However, they do mention the photochromic reactivity of a related compound, which changes color upon irradiation with ultraviolet light and returns to its original color when exposed to visible light . This suggests that (3-Phenyloxetan-3-yl)methanol may also have the potential for photochemical reactions, given the presence of a phenyl group which can absorb light.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Phenyloxetan-3-yl)methanol are not described in the provided papers. However, the papers do describe the crystal structure of related compounds, including hydrogen bonding, O—H⋯π interactions, and C—H⋯π-pyrrole stacking , as well as various intramolecular and intermolecular interactions . These interactions are crucial for the stability and packing of molecules in the crystal lattice. Therefore, (3-Phenyloxetan-3-yl)methanol may also exhibit similar types of interactions, which would influence its physical properties such as solubility, melting point, and crystal formation.
Scientific Research Applications
Organocatalysis in Enantioselective Epoxidation : (1R,3S,4S)-2-Azanorbornyl-3-methanol, a compound structurally related to (3-Phenyloxetan-3-yl)methanol, has been utilized as a catalyst in the enantioselective epoxidation of α,β-enones. This process yields epoxides with good enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
Catalysis in 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally similar to (3-Phenyloxetan-3-yl)methanol, forms a stable complex with CuCl. This complex catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently in water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Benzo[b][1,4]thiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights the utility of such compounds in synthesizing complex heterocycles (Reddy et al., 2012).
Asymmetric Synthesis of α-Hydroxy Esters : (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, a compound related to (3-Phenyloxetan-3-yl)methanol, is used for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Lipid Dynamics in Biological Membranes : Methanol, a solvent related to (3-Phenyloxetan-3-yl)methanol, influences lipid dynamics in biological membranes. Its presence accelerates lipid transfer and flip-flop kinetics in lipid bilayers, which is significant for understanding membrane dynamics (Nguyen et al., 2019).
Synthesis of Methanol from CO2 Hydrogenation : Research on the hydrogenation of CO2 to methanol over YBa2Cu3O7 catalysts highlights the relevance of methanol synthesis in industrial chemistry. This research provides insights into the nature of catalysts and redox behavior of copper in various oxidation states (Gao & Au, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-phenyloxetan-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSDDCPPNQIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602026 | |
Record name | (3-Phenyloxetan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyloxetan-3-yl)methanol | |
CAS RN |
114012-43-0 | |
Record name | 3-Phenyl-3-oxetanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114012-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Phenyloxetan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.